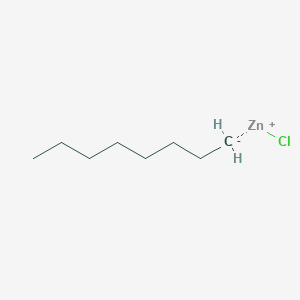

n-Octylzinc chloride

Description

n-Octylzinc chloride is an organozinc compound with the chemical formula C8H17ZnCl. It is a member of the alkylzinc halides family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically used as a reagent in various chemical reactions due to its reactivity and ability to act as a nucleophile.

Properties

CAS No. |

89523-64-8 |

|---|---|

Molecular Formula |

C8H17ClZn |

Molecular Weight |

214.1 g/mol |

IUPAC Name |

chlorozinc(1+);octane |

InChI |

InChI=1S/C8H17.ClH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

FUNDKQKZQVAQKD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Octylzinc chloride can be synthesized through the reaction of n-octylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

n-C8H17MgBr+ZnCl2→n-C8H17ZnCl+MgBrCl

This reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran (THF) as solvents.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Reactions

n-Octylzinc chloride acts primarily as a nucleophile, attacking electrophilic centers in various substrates. This reactivity allows it to participate in a range of chemical transformations:

-

Reaction with Carbonyl Compounds : this compound can react with aldehydes and ketones to form alcohols. The mechanism involves the nucleophilic attack of the octyl group on the carbonyl carbon, leading to the formation of an alkoxide intermediate, which can then be protonated.

-

Alkylation Reactions : It can also undergo alkylation reactions with alkyl halides, where it attacks the electrophilic carbon of the halide, displacing the leaving group and forming a new carbon-carbon bond.

Grignard-Type Reactions

This compound can be utilized in reactions similar to those involving Grignard reagents but often with milder conditions. For instance:

-

Grignard Addition to Nitriles : In the presence of zinc chloride as a catalyst, this compound can facilitate the addition to nitriles, yielding ketones after hydrolysis. This process demonstrates its utility in synthesizing complex organic molecules from simpler precursors .

Rearrangement Reactions

Recent studies have shown that this compound can participate in rearrangement reactions under specific conditions:

-

Cyclizative Rearrangement : Catalyzed by zinc chloride, this compound has been shown to enable cyclizative rearrangements that lead to the formation of morpholinones and other cyclic structures .

Mechanistic Insights

The mechanisms underlying these reactions often involve several key steps:

-

Nucleophilic Attack : The nucleophilic character of this compound allows it to attack electrophilic centers effectively.

-

Formation of Intermediates : Depending on the substrate, various intermediates such as alkoxides or zinc enolates may form during these reactions.

-

Protonation or Elimination : The final step typically involves protonation of an alkoxide or elimination of a leaving group to yield the desired product.

Kinetic Studies

Kinetic studies indicate that reaction rates can vary significantly based on factors such as solvent polarity and the nature of the electrophile involved.

Scientific Research Applications

n-Octylzinc chloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: It can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.

Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism by which n-octylzinc chloride exerts its effects involves its ability to act as a nucleophile. The zinc atom in the compound is electron-deficient, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical reactions, forming new bonds and facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- n-Butylzinc chloride

- n-Hexylzinc chloride

- n-Decylzinc chloride

Comparison

n-Octylzinc chloride is unique among its peers due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to n-butylzinc chloride and n-hexylzinc chloride, this compound has a longer alkyl chain, making it more hydrophobic and potentially more reactive in certain organic solvents. Its reactivity and applications can vary slightly based on these structural differences, making it suitable for specific types of chemical reactions and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.